4-(1-benzyl-1H-pyrazol-4-yl)-5-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features multiple heterocyclic rings, including pyrazole and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorosulfonic acid, bromine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and sulfonyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 4-(4-bromo-5-chloro-3-methyl-1H-pyrazol-1-yl)benzenesulfonyl chloride
Uniqueness
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its complex structure, which includes multiple heterocyclic rings and functional groups.
Properties
Molecular Formula |
C21H24N8O2S2 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
4-(1-benzylpyrazol-4-yl)-3-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H24N8O2S2/c1-26-15-19(11-22-26)33(30,31)28-9-5-8-17(13-28)20-24-25-21(32)29(20)18-10-23-27(14-18)12-16-6-3-2-4-7-16/h2-4,6-7,10-11,14-15,17H,5,8-9,12-13H2,1H3,(H,25,32) |
InChI Key |
ULPMSKXXKGTFLL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C3=NNC(=S)N3C4=CN(N=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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